E6446 (dihydrochloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

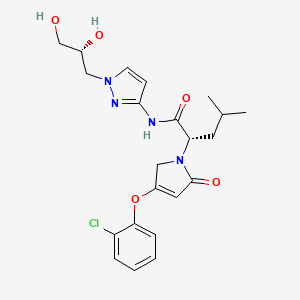

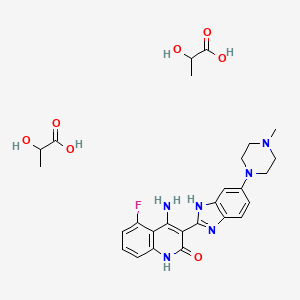

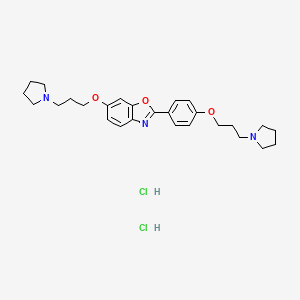

E6446 dihydrochloride is a novel synthetic antagonist for nucleic acid-sensing TLRs . It potently suppresses DNA stimulation of HEK:TLR9 cells with an IC50 of 10 nM .

Synthesis Analysis

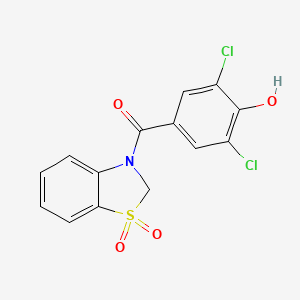

E6446 was identified as a novel SCD1 inhibitor through a high-throughput virtual screen . It significantly inhibited adipogenic differentiation and hepatic lipogenesis via SCD1-ATF3 signaling .Molecular Structure Analysis

E6446 dihydrochloride is an orally active TLR7/9 inhibitor with anti-inflammatory activity . It is also known as a potent SCD1 inhibitor .Chemical Reactions Analysis

E6446 dihydrochloride is a specific Toll-like receptor 9 inhibitor . It is orally bioavailable (20%) and has high volumes of distribution in mice (95.9 l/kg) .Physical And Chemical Properties Analysis

E6446 dihydrochloride is a potent and orally active TLR7 and TLR9 antagonist . It is also a potent SCD1 inhibitor (KD: 4.61 μM), significantly inhibiting adipogenic differentiation and hepatic lipogenesis through SCD1-ATF3 signaling .Wissenschaftliche Forschungsanwendungen

Toll-Like Receptor (TLR) Antagonist

E6446 dihydrochloride is a potent and orally active antagonist of TLR7 and TLR9 . These receptors play a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns and initiating immune responses. By acting as an antagonist, E6446 dihydrochloride can help to modulate these responses, which may be beneficial in conditions characterized by excessive or inappropriate immune activation.

Inflammatory Response Research

The compound is used in the research of deleterious inflammatory responses . By inhibiting TLR7 and TLR9, E6446 dihydrochloride can potentially reduce inflammation, making it a valuable tool in the study of inflammatory diseases.

Stearoyl-CoA Desaturase (SCD1) Inhibitor

E6446 dihydrochloride is also a potent inhibitor of SCD1 . SCD1 is an enzyme involved in fatty acid metabolism, and its inhibition can significantly affect adipogenic differentiation and hepatic lipogenesis. This makes E6446 dihydrochloride useful in studying metabolic disorders.

Adipogenic Differentiation Research

The compound significantly inhibits adipogenic differentiation through SCD1-ATF3 signaling . This makes it a valuable tool in the study of obesity and other conditions characterized by abnormal fat cell differentiation.

Hepatic Lipogenesis Research

E6446 dihydrochloride is used in the research of hepatic lipogenesis . By inhibiting SCD1, it can significantly affect the process of lipid production in the liver, which is a key factor in the development of fatty liver disease.

Non-Alcoholic Fatty Liver Disease (NAFLD) Research

The compound improves liver pathology in high-fat diet (HFD)-fed mice and may be useful in the study of non-alcoholic fatty liver disease (NAFLD) . By inhibiting hepatic lipogenesis, E6446 dihydrochloride can potentially reduce the accumulation of fat in the liver, a hallmark of NAFLD.

Safety And Hazards

Zukünftige Richtungen

E6446 dihydrochloride improves liver pathology in high-fat diet (HFD)-fed mice and may be useful in the study of non-alcoholic fatty liver disease (NAFLD) . It can serve as a new, safe, and highly effective anti-NAFLD agent for future clinical use . It also provides a molecular basis for the future development of SCD1 inhibitors that inhibit both adipogenic differentiation and hepatic lipogenesis .

Eigenschaften

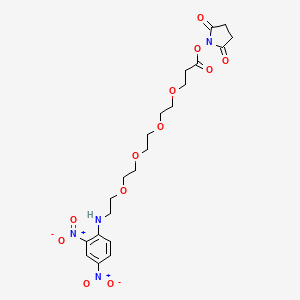

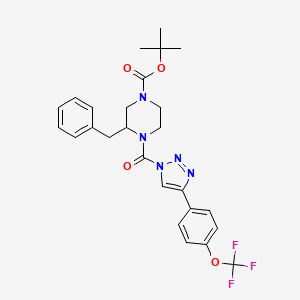

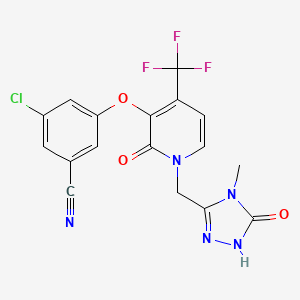

IUPAC Name |

6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O3.2ClH/c1-2-14-29(13-1)17-5-19-31-23-9-7-22(8-10-23)27-28-25-12-11-24(21-26(25)33-27)32-20-6-18-30-15-3-4-16-30;;/h7-12,21H,1-6,13-20H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOUZINBHKWGGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCOC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)OCCCN5CCCC5.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

E6446 (dihydrochloride) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.